O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate is a chemically modified derivative of Bisoprolol, a selective beta-1 adrenergic receptor blocker primarily used in the treatment of hypertension and heart failure. This compound is notable for its isotopic labeling with deuterium, which allows for enhanced tracking and analysis in pharmacokinetic studies. The chemical structure incorporates modifications that impact its pharmacological properties and metabolic pathways.
This compound is synthesized from Bisoprolol, which is derived from the parent compound's structure, involving the removal of the isopropyl group and the addition of a methyl group. The hemifumarate salt form aids in solubility and stability, making it suitable for various applications in research and clinical settings.
O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate falls under the classification of pharmaceutical compounds, specifically as a beta-blocker. It is categorized as a metabolite of Bisoprolol, with potential applications in drug metabolism studies and pharmacological research.
The synthesis of O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate typically involves several key steps:
The synthesis may utilize various techniques such as:
The molecular formula of O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate is . Its molecular weight is approximately 362.47 g/mol.
Key structural features include:
The compound undergoes various chemical reactions typical for beta-blockers:
Studies often employ radiolabeling techniques to trace the compound's metabolic fate in biological systems, providing insights into its pharmacokinetics and dynamics.
O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate functions primarily as a selective antagonist at the beta-1 adrenergic receptors located in cardiac tissues. This mechanism results in:
Data from pharmacological studies indicate that the compound maintains efficacy similar to its parent compound while facilitating detailed metabolic tracking due to deuterium labeling.
The physical properties include:
Chemical properties encompass:
Relevant data include melting points, boiling points, and spectral data obtained from NMR and IR spectroscopy confirming functional groups.
O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate has significant applications in scientific research, including:
This compound represents an important tool for researchers studying beta-blocker pharmacology and metabolism, enhancing understanding of drug behavior in biological systems.
O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate represents a structurally complex deuterated analog and impurity derivative of the cardiovascular drug bisoprolol. According to IUPAC conventions, its systematic name is 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethoxymethyl)phenoxy]propan-2-ol hemifumarate. This nomenclature precisely defines three critical structural features: (1) The heptadeuteriated isopropylamino group (N-bound substituent), (2) the methoxyethoxy substitution replacing the native isopropoxyethoxy side chain, and (3) the hemifumarate salt stoichiometry (one fumarate dianion per two protonated amine cations). The parent compound bisoprolol (IUPAC: 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]propan-2-ol) undergoes two key modifications to form this derivative: desisopropylation (replacement of isopropyl with methyl on the ether oxygen) and deuteration (introduction of seven deuterium atoms at the isopropylamino group) [2] [6]. The compound's Chemical Abstracts Service (CAS) registry number 1346600-98-3 provides a unique identifier essential for chemical tracking and regulatory documentation [2] [6].
The molecular architecture of this deuterated analog incorporates strategic isotopic labeling that significantly alters its physicochemical profile while maintaining the core pharmacophore. The base molecule (cationic component) has the molecular formula C₁₆H₂₀D₇NO₄, with the hemifumarate salt expressed as C₁₆H₂₀D₇NO₄ · ½C₄H₄O₄, yielding a molecular weight of 362.47 g/mol [2] [6]. The deuterium atoms are specifically incorporated as a heptadeuterated isopropyl group (–N–CD(CH₃)₂), with seven deuterium atoms replacing all hydrogen atoms in the isopropylamino moiety (one methine H and six methyl H atoms) [5] [6].
Table 1: Molecular Specifications of O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Deuteration Sites |
---|---|---|---|---|
O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate | C₁₆H₂₀D₇NO₄ · ½C₄H₄O₄ | 362.47 | 1346600-98-3 | Isopropylamino group |
Bisoprolol Fumarate | (C₁₈H₃₁NO₄)₂·C₄H₄O₄ | 766.96 | 104344-23-2 | None |
Bisoprolol-d5 | C₁₈H₂₆D₅NO₄ | 330.47 | 1189881-87-5 | Aromatic positions |
O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate | C₁₇H₂₂D₇NO₄ · ½C₄H₄O₄ | 376.50 | 1346600-13-2 | Isopropylamino group |
The d7-labeling serves multiple analytical purposes in drug development:
The conversion of the free base O-Desisopropyl-O-methyl Bisoprolol-d7 to its hemifumarate salt follows pharmaceutical salt formation principles to optimize physicochemical properties. Hemifumarate stoichiometry implies a 1:0.5 molar ratio of base to acid, where one fumarate dianion (C₄H₂O₄²⁻) bridges two protonated drug molecules through ionic bonds with the tertiary amine groups [3]. This configuration balances molecular weight increase with improved crystallinity and solubility. Fumaric acid was selected over other counterions due to its biocompatibility, non-hygroscopic nature, and ability to form stable crystalline lattices with beta-blocker compounds [3] [8].
The stereochemical integrity of the chiral center during salt formation is paramount. The parent bisoprolol contains a single chiral center at the propanolamine carbon (C2), with the (S)-enantiomer possessing 30-80 times greater β₁-adrenergic blocking activity than the (R)-enantiomer [8]. While synthetic pathways for enantiopure bisoprolol derivatives typically employ chiral resolution techniques (e.g., chemoenzymatic synthesis using Candida antarctica lipase B), the deuterium labeling in O-Desisopropyl-O-methyl Bisoprolol-d7 does not directly impact chirality [8]. X-ray powder diffractometry (XRPD) studies of similar bisoprolol fumarate salts reveal monoclinic crystal systems with P2₁ space group symmetry, consistent with chiral molecule packing [3]. The fumarate anion typically forms extended hydrogen-bonding networks with the protonated amine and hydroxyl groups, creating a stable crystal lattice that reduces molecular mobility and enhances stability.
Table 2: Key Physicochemical Properties of Bisoprolol Hemifumarate Salts
Property | Bisoprolol Hemifumarate | O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate | Analytical Methods |
---|---|---|---|
Stoichiometry | 2:1 (base:acid) | 2:1 (base:acid) | Elemental analysis, NMR |
Melting Behavior | Endotherm at ~100°C (hydration loss), melt at ~122°C | Similar dehydration profile; melt point undetermined | DSC, TGA |
Chiral Integrity | [α]D²⁰ = -20.6 (c 1.0, MeOH) for (S)-enantiomer | Expected similar specific rotation | Polarimetry, Chiral HPLC |
Solid-State Stability | Forms amorphous phase above 60°C; interacts with carboxylic acids | Enhanced stability due to deuterium? (theoretical) | DSC, TMDSC, SSNMR |
Thermal analysis (DSC/TGA) of bisoprolol hemifumarate shows characteristic endotherms corresponding to dehydration (≈100°C) and melting (≈122°C), followed by decomposition. The deuterated analog would be expected to exhibit similar thermal behavior, though minor differences in crystal packing due to altered molecular vibrations from deuterium substitution might influence phase transition temperatures [3]. Solid-state NMR (SSNMR) is particularly valuable for characterizing salt forms, as deuterium labeling causes significant shifts in ²H NMR spectra and subtle changes in ¹³C cross-polarization magic angle spinning (CP/MAS) spectra, providing insights into molecular dynamics and crystal structure [3].
Structural comparison of O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate with bisoprolol and its major derivatives reveals a systematic modification strategy targeting specific regions of the molecule while preserving the core phenoxypropanolamine pharmacophore essential for β-adrenoceptor binding.
Table 3: Structural Comparison of Bisoprolol and Key Derivatives
Compound | Ether Side Chain | Amino Group | Deuteration | Salt Form | Primary Use |
---|---|---|---|---|---|
Bisoprolol | -O-CH₂-CH₂-O-CH(CH₃)₂ | -NH-CH(CH₃)₂ | None | Fumarate (hemi) | Active drug substance |
O-Desisopropyl-O-methyl Bisoprolol-d7 | -O-CH₂-CH₂-O-CH₃ | -NH-CD(CH₃)₂ | d7 at isopropyl | Fumarate (hemi) | Metabolic tracer/impurity standard |
Bisoprolol-d5 | -O-CH₂-CH₂-O-CH(CH₃)₂ | -NH-CH(CH₃)₂ | d5 (aromatic) | Free base or hemi | Quantitative standard |
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7 | Carboxylic acid | -NH-CH(CH₃)₂ | d7 at isopropyl | None | Degradation product standard |
Core Pharmacophore Preservation: The molecule retains the critical aryloxypropanolamine structure (4-substituted phenoxy group + ethanolamine side chain) necessary for β-adrenoceptor antagonism. The secondary amine (-NH-) and β-hydroxyl groups remain unmodified, preserving hydrogen-bonding capabilities crucial for receptor interaction [2] [8].
Targeted Modifications:
Among structurally related impurities/derivatives cataloged in pharmacopeial standards:
The precise structural engineering of O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate exemplifies rational design of isotopically labeled pharmaceutical standards for analytical applications, balancing maximal structural similarity to the parent drug with sufficient analytical differentiation for mass-based detection methodologies [2] [5] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7